

Technical Guide: Research Horizons for (2-Iodoethyl)cyclopropane

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Compound of Interest

Compound Name: (2-Iodoethyl)cyclopropane

CAS No.: 335449-19-9

Cat. No.: B1592595

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Executive Summary

(2-Iodoethyl)cyclopropane (CAS: 335449-19-9) represents a high-value aliphatic building block that bridges the gap between strained-ring chemistry and transition-metal-catalyzed cross-coupling. Unlike its lower homolog, (iodomethyl)cyclopropane, which is notorious for rapid radical ring-opening (

), the ethyl spacer in this molecule significantly alters its kinetic stability. This guide outlines the molecule's utility as a robust precursor for installing the cyclopropylethyl (CPE) motif—a structural unit increasingly prioritized in drug discovery for its ability to modulate lipophilicity and metabolic stability without introducing excessive molecular weight.

Part 1: Chemical Profile & Reactivity[1][2]

Structural Properties

The molecule consists of a cyclopropane ring tethered to an ethyl chain terminating in an iodine atom.[1] The C–I bond is the primary reactive center, with a bond dissociation energy (BDE) of approximately 53 kcal/mol, making it highly susceptible to oxidative addition by transition metals (Zn, Mg, Pd, Ni) and nucleophilic substitution.

Property	Value	Relevance
Formula		Low MW fragment (196.03 g/mol)
Boiling Point	~160°C (est)	High enough for reflux in THF/Dioxane
Ring Strain	~27.5 kcal/mol	Latent energy source; susceptible to acid-catalyzed opening
C-I BDE	~53 kcal/mol	Excellent leaving group; facile metal insertion

The "Spacer Effect" on Radical Stability

A critical distinction for researchers is the behavior of the radical derived from this molecule.

- Alpha-Radical (Cyclopropylmethyl): Opens immediately to the homoallyl radical.
- Beta-Radical (2-Cyclopropylethyl): The radical center is separated from the ring by a methylene group. This separation prevents the overlap required for immediate ring scission. Consequently, **(2-iodoethyl)cyclopropane** can often be used in radical-mediated protocols (like Ni-catalyzed cross-coupling) without destroying the cyclopropane ring, provided the radical lifetime is controlled.

Part 2: Primary Research Areas

Area 1: Medicinal Chemistry – The "Metabolic Shield"

The cyclopropylethyl (CPE) group acts as a bioisostere for

-propyl or isopentyl chains.

- Metabolic Blocking: The cyclopropane ring inhibits -oxidation, a common metabolic clearance pathway for aliphatic chains.
- Lipophilicity Modulation: The CPE group increases

relative to a straight chain, improving membrane permeability, while the

-rich character improves solubility compared to planar aromatic rings.

Area 2: Organometallic Synthesis (Negishi & Kumada Couplings)

The primary synthetic application is the generation of organometallic reagents. The alkyl iodide is superior to the bromide or chloride for generating organozinc reagents under mild conditions.

Workflow: Zinc Insertion

Direct insertion of Zinc dust (activated with LiCl) into the C-I bond yields the alkylzinc reagent, which is stable and chemoselective.

This reagent is then employed in Pd-catalyzed Negishi couplings to attach the CPE motif to aryl or heteroaryl scaffolds.

Area 3: Mechanistic Probes (Ni-Catalysis)

Researchers can use this molecule to probe the mechanism of Nickel-catalyzed cross-couplings. Since Ni-catalysis often proceeds via single-electron transfer (SET) generating alkyl radicals, the survival of the cyclopropane ring in the final product serves as a qualitative clock.

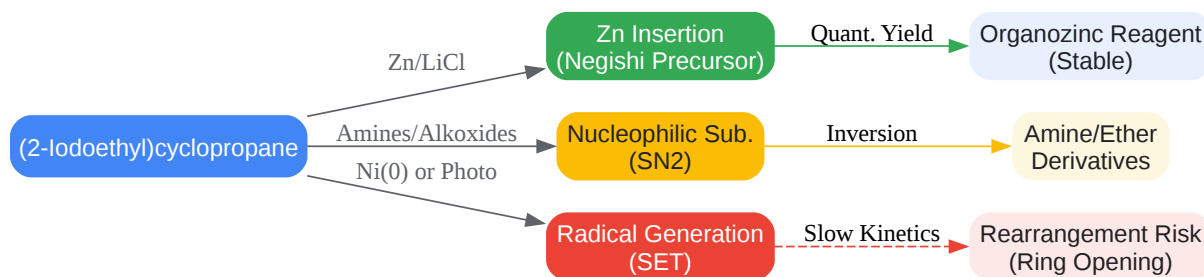
- Intact Ring: Suggests rapid "radical rebound" or a non-radical cage mechanism.
- Ring Opening: Indicates a long-lived radical species that allowed rearrangement.

Part 3: Visualization of Reactivity

Diagram 1: Synthetic Pathways & Reactivity Flow

This flowchart illustrates the divergent pathways available to the starting material, distinguishing between ionic (

) and radical/organometallic routes.

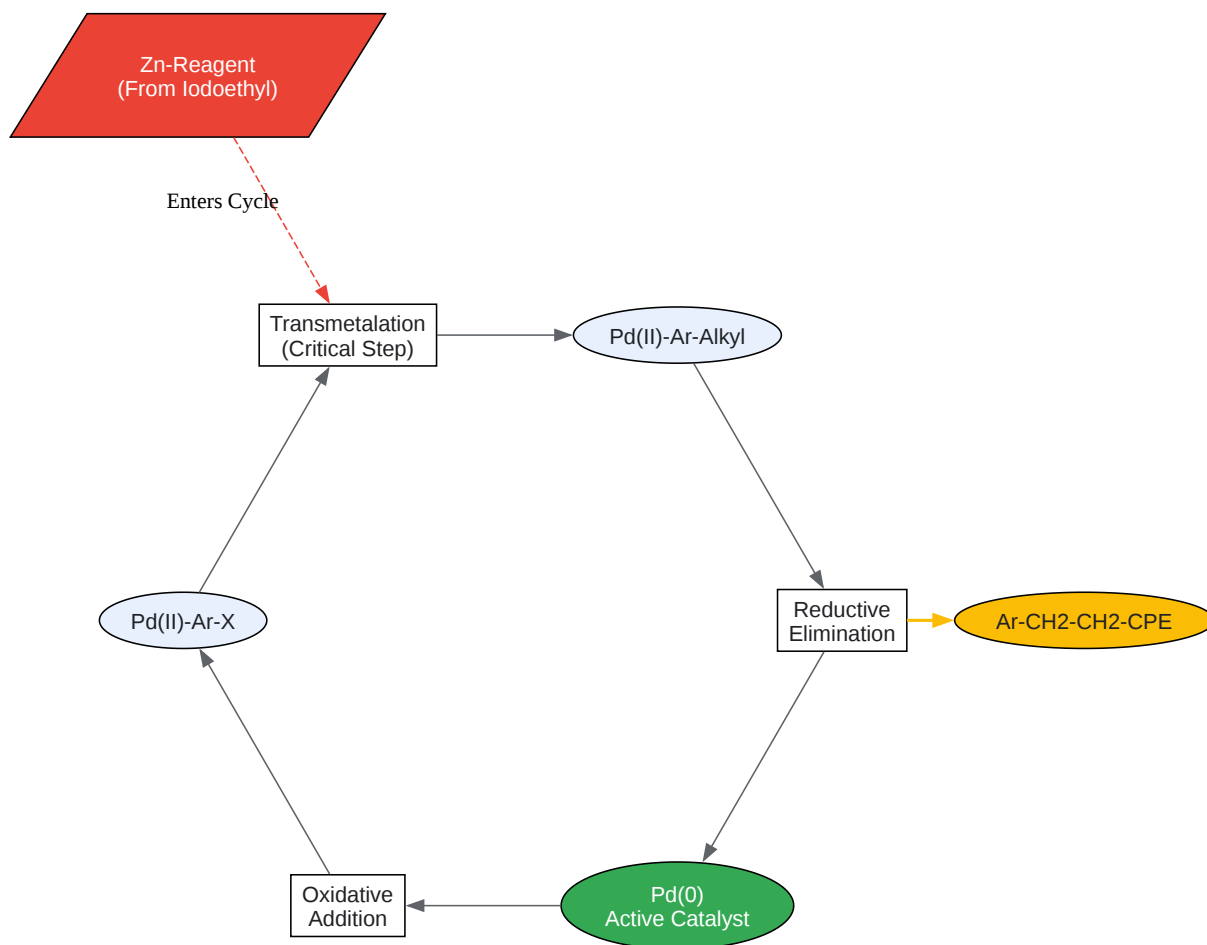


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Caption: Divergent reactivity profile. The green pathway (Zinc insertion) is the preferred route for preserving the cyclopropane ring in complex synthesis.

Diagram 2: The Negishi Coupling Cycle (sp³-sp²)

A detailed view of the catalytic cycle involved in attaching the CPE group to an aromatic drug scaffold.



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Caption: Pd-catalyzed Negishi cycle. The organozinc reagent (Red) enters at the transmetalation stage, a step often accelerated by LiCl additives.

Part 4: Experimental Protocols

Protocol A: Preparation of (2-Cyclopropylethyl)zinc Iodide

This protocol generates the nucleophile for cross-coupling. It relies on LiCl-mediated activation of Zinc, which solubilizes surface oxides and ensures quantitative insertion.

Reagents:

- **(2-Iodoethyl)cyclopropane** (1.0 equiv)^{[2][3]}
- Zinc dust (1.5 equiv, <10 micron particle size preferred)
- Lithium Chloride (LiCl) (1.5 equiv, anhydrous)
- THF (anhydrous)^[2]
- 1,2-Dibromoethane (5 mol%, activator)
- TMSCl (1 mol%, activator)

Methodology:

- **Drying:** Flame-dry a Schlenk flask under vacuum and backfill with Argon.
- **Solvation:** Add anhydrous LiCl and Zinc dust. Heat to 140°C under high vacuum for 1 hour to remove trace water. Cool to room temperature (RT).
- **Activation:** Add THF. Add 1,2-dibromoethane and heat to reflux for 5 minutes. Cool. Add TMSCl and stir for 5 minutes.
- **Insertion:** Add **(2-iodoethyl)cyclopropane** dropwise at RT. The reaction is exothermic.
- **Aging:** Stir at RT for 12–24 hours.

- Titration: Aliquot and titrate against Iodine in THF to determine concentration (typically 0.8 – 1.0 M).

Validation:

- Success: Solution turns clear/grey; no remaining alkyl iodide by GC-MS (after quenching an aliquot).
- Failure:^[2] Presence of Wurtz coupling dimer (R-R) indicates addition was too fast or temperature too high.

Protocol B: Negishi Cross-Coupling to Aryl Halides

Coupling the zinc reagent to a heteroaryl bromide.

Reagents:

- Aryl Bromide (1.0 equiv)^[2]
- (2-Cyclopropylethyl)zinc iodide (1.2 equiv, from Protocol A)
- (2 mol%)^[2]
- S-Phos or CPhos Ligand (4 mol%)
- THF/Toluene (1:1)^[2]

Methodology:

- Catalyst Formation: Mix Pd source and ligand in the solvent for 15 minutes to form the active species.
- Substrate Addition: Add the Aryl Bromide.
- Coupling: Add the Organozinc reagent dropwise via syringe.
- Reaction: Stir at 60°C for 4–8 hours.

- Workup: Quench with saturated

, extract with EtOAc, and purify via silica chromatography.

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